molecular formula C6H14ClNO B2438957 (2R,3R)-2-Ethylpyrrolidin-3-ol;hydrochloride CAS No. 2580100-55-4

(2R,3R)-2-Ethylpyrrolidin-3-ol;hydrochloride

Cat. No. B2438957
CAS RN: 2580100-55-4
M. Wt: 151.63
InChI Key: KCJGLZKQNPMMIW-KGZKBUQUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3R)-2-Ethylpyrrolidin-3-ol;hydrochloride, also known as (R,R)-hydroxyephedrine, is a chemical compound that belongs to the class of alkaloids. It is a chiral compound that has two enantiomers, (R,R)-hydroxyephedrine and (S,S)-hydroxyephedrine. The (R,R)-enantiomer is the active ingredient in the popular decongestant drug, pseudoephedrine. This compound has gained significant attention in scientific research due to its potential therapeutic applications in various fields.

Scientific Research Applications

  • Pharmacological Profiles of 5-HT2A Receptor Antagonists : Ogawa et al. (2002) examined the pharmacology of R-96544, a compound related to (2R,3R)-2-Ethylpyrrolidin-3-ol;hydrochloride, which acts as a novel 5-HT(2A) receptor antagonist. This compound was shown to inhibit platelet aggregation in various species and demonstrated potent, competitive, and 5-HT(2A)-selective activity. It was also found to attenuate pressor responses evoked by 5-HT in anesthetized rats, suggesting its potential in cardiovascular research (Ogawa et al., 2002).

  • Effects on Experimental Acute and Chronic Pancreatitis : A study by Ogawa et al. (2005) investigated the effects of R-102444 and its active metabolite R-96544 on experimental models of acute and chronic pancreatitis. These compounds were found to inhibit the progression of pancreatitis, supporting the contention of the possible involvement of 5-HT2A receptors in the progression of experimental pancreatitis (Ogawa et al., 2005).

  • Activation of Group-II Metabotropic Glutamate Receptors : Battaglia et al. (1998) studied a compound related to (2R,3R)-2-Ethylpyrrolidin-3-ol;hydrochloride, 2R,4R-APDC, which is a potent agonist of metabotropic glutamate (mGlu) receptor subtypes mGlu2 and -3. This compound was found to protect neurons against excitotoxic degeneration, encouraging the search for potent, selective mGlu2/3 receptor agonists as neuroprotective drugs (Battaglia et al., 1998).

properties

IUPAC Name

(2R,3R)-2-ethylpyrrolidin-3-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-2-5-6(8)3-4-7-5;/h5-8H,2-4H2,1H3;1H/t5-,6-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCJGLZKQNPMMIW-KGZKBUQUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(CCN1)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@H](CCN1)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R)-2-Ethylpyrrolidin-3-ol;hydrochloride

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